molecular formula C13H14ClN B1610211 1-Benzyl-4-methyl-pyridinium chloride CAS No. 23662-66-0

1-Benzyl-4-methyl-pyridinium chloride

Cat. No.: B1610211
CAS No.: 23662-66-0
M. Wt: 219.71 g/mol
InChI Key: LJHMBIINLKLHSI-UHFFFAOYSA-M
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Description

1-Benzyl-4-methyl-pyridinium chloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-4-methylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHMBIINLKLHSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446094
Record name 1-Benzyl-4-methyl-pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23662-66-0
Record name Pyridinium, 4-methyl-1-(phenylmethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23662-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 157552
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23662-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-4-methyl-pyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methylpyridine (26 mL/0.268 mol) in 70 mL of acetone was added 31 mL (0.268 mol) of benzylchloride. The resulting mixture was stirred at 50° C. for 18 hours. After cooling to room temperature, the reaction was filtered, washed with acetone and dried under reduced pressure affording 38 g of the title compound. The filtrate was concentrated under reduced pressure producing an additional 5.6 grams of the title compound (74% combined yield). LRMS: 184.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.53 g of benzyl chloride (20 mmol), 1.86 g of 4-picoline (20 mmol) and 20 mL of acetonitrile was refluxed for three hours, cooled to room temperature and then frozen in refrigerator. Pale pink crystals precipitated from the solution, which were collected by filtration and washed with ether (3×5 mL) to afford 4.09 g of the product (92% yield). 1HNMR (DMSO-d6, 400 MHz): δ 9.1 (s, 2H), 8.0 (d, 2H, J=6.24), 7.5 (s, 2H), 7.4 (m, 3H), 5.8 (s, 2H), 2.6 (s, 3h); 13C NMR (DMSO-d6, 100 MHz): δ 159.0, 143.5, 134.3, 128.9, 128.8, 128.3, 61.9, 21.1.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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